4-Iodophenylacetic acid

Radiopharmaceuticals SPECT Imaging Isotope Exchange

Procure 4-Iodophenylacetic acid for strategic medicinal chemistry applications. The para-iodine aryl handle offers superior oxidative addition kinetics in Suzuki-Miyaura cross-couplings (ArI >> ArBr > ArCl), while uniquely enabling direct isotopic exchange for ¹²⁵I/¹³¹I radiolabeling (97.8% purity yield). This bifunctional building block (carboxylic acid + iodoarene) is essential for PET tracer development and tunable platinum(IV) prodrug synthesis. Global shipping available.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 1798-06-7
Cat. No. B155296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenylacetic acid
CAS1798-06-7
Synonyms131I-4-iodophenylacetic acid
4-iodophenylacetic acid
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)I
InChIInChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyFJSHTWVDFAUNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodophenylacetic Acid (CAS 1798-06-7) – Procurement-Ready Intermediate for Radiolabeling and Cross-Coupling


4-Iodophenylacetic acid (CAS 1798-06-7) is a para-iodinated phenylacetic acid derivative with a molecular weight of 262.05 g/mol . It is a solid at ambient temperature, melting within the range of 134–143°C depending on purity, and is insoluble in water [1]. The compound serves as a bifunctional building block: the carboxylic acid group enables esterification and amidation, while the aryl iodide moiety is a premier leaving group for palladium-catalyzed cross-coupling reactions, notably Suzuki–Miyaura coupling [2]. This combination of functional handles makes it a strategically important intermediate in medicinal chemistry, radiopharmaceutical development, and materials science .

Why Generic Substitution of 4-Iodophenylacetic Acid Fails in Research and Industrial Workflows


Superficial substitution of 4-iodophenylacetic acid with other halogenated phenylacetic acid analogs (e.g., 4-bromo-, 4-chloro-, or 4-fluorophenylacetic acid) is precluded by divergent physicochemical properties, reactivity profiles, and biological outcomes. The iodine atom confers unique capabilities that cannot be replicated by smaller halogens: a larger atomic radius and polarizability that enhance oxidative addition rates in cross-coupling [1], a distinct electron-withdrawing effect that modulates the pKa of the carboxylic acid [2], and, critically, the ability to undergo direct isotopic exchange with radioiodine (e.g., ¹³¹I or ¹²⁵I) for non-invasive imaging and biodistribution studies [3]. In platinum(IV) prodrug development, the 4-iodo ligand confers distinctly lower cytotoxicity compared to the 4-fluoro and 4-bromo congeners, a property that may be strategically exploited in designing less toxic payloads [4]. These orthogonal differentiation axes—synthetic utility, radiolabeling exclusivity, and tunable bioactivity—render generic interchange unfeasible.

Quantitative Differentiation Guide for 4-Iodophenylacetic Acid (CAS 1798-06-7) Relative to Halogenated Analogs


Radiolabeling Yield and Purity: Exclusive Capability of the Iodo Analog

4-Iodophenylacetic acid is uniquely capable of undergoing direct isotopic exchange with ¹³¹I to yield a radiolabeled analog suitable for SPECT imaging and biodistribution studies. This capability is absent in the bromo, chloro, and fluoro analogs due to the lack of a readily exchangeable radiohalogen. Radiolabeling via isotope exchange yielded a radiochemical yield of 53 ± 6% and a radiochemical purity of 97.8 ± 1.2% as qualified by HPLC [1].

Radiopharmaceuticals SPECT Imaging Isotope Exchange

Tumor Uptake and Biodistribution Profile of ¹³¹I-Labeled 4-Iodophenylacetic Acid

In vivo studies with ¹³¹I-radiolabeled 4-iodophenylacetic acid in athymic nude mice xenografted with WHCO1 esophageal cancer cells demonstrated a tumor uptake of 4 ± 0.4% ID/g (injected dose per gram) at 5 hours post-injection, with a tumor-to-background ratio of 2 [1]. Fast renal clearance was observed, with no target organ retention after 5 hours in rats [2].

Oncology Imaging Biodistribution Tumor Targeting

Reactivity Advantage in Suzuki–Miyaura Cross-Coupling: Iodo > Bromo > Chloro

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, aryl iodides exhibit significantly higher reactivity than aryl bromides, triflates, and chlorides. The established reactivity order is ArI >> ArBr > ArOTf >> ArCl [1]. Consequently, 4-iodophenylacetic acid undergoes oxidative addition more rapidly and under milder conditions than its bromo and chloro congeners, enabling higher coupling yields and broader substrate scope [2].

Cross-Coupling C–C Bond Formation Medicinal Chemistry

Cytotoxic Activity in Platinum(IV) Complexes: Iodo Ligand Confers Reduced Potency vs. Fluoro and Bromo Analogs

In a head-to-head comparison of platinum(IV) complexes incorporating halogenated phenylacetic acid ligands (4-chloro, 4-fluoro, 4-bromo, and 4-iodo), complexes bearing 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands (complexes 4 and 6) exhibited superior cytotoxicity, with an average GI₅₀ value of 20 nM across a panel of cell lines [1]. In contrast, the 4-iodophenylacetic acid-containing complex was less potent, indicating that the iodo ligand attenuates cytotoxicity relative to the fluoro and bromo counterparts. In the Du145 prostate cell line, complex 4 (4-fluorophenylacetic acid) achieved a GI₅₀ of 0.7 nM—1700-fold more potent than cisplatin (1200 nM) [1].

Anticancer Prodrugs Platinum(IV) Complexes Structure–Activity Relationship

Physical Property Differentiation: Melting Point and Solubility Profile

4-Iodophenylacetic acid exhibits a melting point range of 134–143°C depending on purity and vendor specifications [1]. This is substantially higher than its 4-fluoro analog (typical m.p. ~85–87°C) and its 4-bromo analog (m.p. ~115–118°C), reflecting increased intermolecular interactions due to the heavier, more polarizable iodine atom . It is insoluble in water but soluble in common organic solvents such as ethanol and chloroform .

Preformulation Solid-State Characterization Solubility

Synthetic Accessibility and Purity Specifications

Commercially available 4-iodophenylacetic acid is routinely supplied at ≥96% purity (HPLC) and ≥96.0–104.0% assay by aqueous acid-base titration . The compound can be synthesized via diazotization of p-aminophenylacetic acid followed by treatment with potassium iodide, or by direct iodination of phenylacetic acid [1]. It serves as a precursor to p-iodophenylacetone via condensation with acetic anhydride [1].

Procurement Quality Control Synthetic Utility

Strategic Application Scenarios for 4-Iodophenylacetic Acid Procurement


Radiopharmaceutical Tracer Development (SPECT Imaging)

Researchers developing ¹³¹I- or ¹²⁵I-labeled imaging agents for oncology or neurology should prioritize 4-iodophenylacetic acid as a core scaffold. Its capacity for direct isotopic exchange yields a radiolabeled product with high radiochemical purity (97.8 ± 1.2%) and acceptable radiochemical yield (53 ± 6%) under mild microwave conditions [1]. In vivo studies confirm tumor uptake of 4 ± 0.4% ID/g with a tumor-to-background ratio of 2 in xenograft models, providing a validated starting point for further optimization [2].

Suzuki–Miyaura Cross-Coupling for Complex Biaryl Synthesis

Medicinal chemists and process chemists synthesizing biaryl-containing pharmaceutical candidates or functional materials will benefit from the enhanced reactivity of the aryl iodide moiety in 4-iodophenylacetic acid. The established reactivity order ArI >> ArBr > ArCl ensures that this building block undergoes efficient oxidative addition under mild conditions, minimizing side reactions and improving overall yield [3]. The carboxylic acid group further enables downstream functionalization (esterification, amidation) without compromising the aryl iodide handle [4].

Platinum(IV) Anticancer Prodrug Design with Attenuated Cytotoxicity

Investigators designing platinum(IV) prodrugs with tunable cytotoxicity profiles should consider 4-iodophenylacetic acid as an axial ligand. Comparative data demonstrate that platinum(IV) complexes bearing 4-iodophenylacetic acid exhibit lower in vitro potency than their 4-fluoro and 4-bromo counterparts, which achieve average GI₅₀ values of 20 nM across multiple cancer cell lines [5]. This reduced potency may be strategically exploited to mitigate off-target toxicity while retaining anticancer activity upon reduction to platinum(II) in the tumor microenvironment.

High-Temperature Solid-Phase Synthesis and Crystallization Processes

For synthetic routes requiring elevated temperatures or purification via recrystallization, the relatively high melting point of 4-iodophenylacetic acid (134–143°C) provides a distinct advantage over lower-melting halogenated analogs . The compound's insolubility in water and solubility in organic solvents facilitate straightforward workup and isolation in multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.